Tiemonium

Description

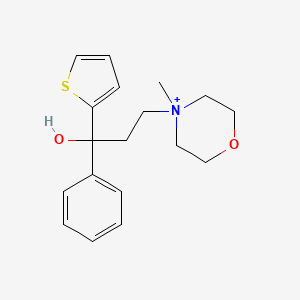

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDYAOBDPZQHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861820 | |

| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6252-92-2 | |

| Record name | Tiemonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6252-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiemonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIEMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5LZ9A0KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiemonium Methylsulfate: A Technical Guide to its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium methylsulfate (B1228091) is a quaternary ammonium (B1175870) antispasmodic agent effective in the relief of smooth muscle spasms.[1][2] Its therapeutic action is primarily attributed to a dual mechanism involving the antagonism of muscarinic acetylcholine (B1216132) receptors and the modulation of intracellular calcium ion mobilization. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound methylsulfate on smooth muscle, details relevant experimental protocols for its study, and presents its pharmacological profile in a comparative context.

Introduction

Smooth muscle contractility is a tightly regulated process, primarily governed by the autonomic nervous system and the intracellular concentration of calcium ions (Ca²⁺).[3] Dysregulation of this process can lead to painful and debilitating spasms in various organs, including the gastrointestinal and urinary tracts.[2][4] this compound methylsulfate is a spasmolytic agent widely used to treat such conditions.[2][4] Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the development of novel antispasmodic drugs. This document synthesizes the current knowledge on the effects of this compound methylsulfate at the molecular and cellular levels in smooth muscle.

Core Mechanism of Action

This compound methylsulfate exerts its spasmolytic effects through two primary, interconnected pathways:

-

Anticholinergic (Antimuscarinic) Activity: It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][5]

-

Modulation of Calcium Ion (Ca²⁺) Homeostasis: It interferes with the mobilization of intracellular calcium, a critical step in the contractile cascade.[1][2]

Antagonism of Muscarinic Receptors

Acetylcholine (ACh), a neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to M₃ muscarinic receptors.[1][6] This binding initiates a signaling cascade that leads to an increase in intracellular Ca²⁺. This compound methylsulfate competitively blocks this binding, thereby inhibiting ACh-induced contractions.[1]

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound Methylsulfate

Caption: Anticholinergic action of this compound Methylsulfate.

Interference with Calcium Ion Mobilization

Beyond its anticholinergic effects, this compound methylsulfate directly influences Ca²⁺ handling within the smooth muscle cell. While some antispasmodics like papaverine (B1678415) are known to slow the influx of extracellular Ca²⁺, this compound methylsulfate appears to act differently.[7] It is suggested to inhibit the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum, and to enhance the binding of calcium to membrane phospholipids, effectively reducing the availability of free Ca²⁺ for the contractile machinery.[1][7] This dual action on both receptor-mediated and intracellular calcium signaling contributes to its robust spasmolytic effect.

Proposed Calcium Modulatory Action of this compound Methylsulfate

Caption: Calcium modulation by this compound Methylsulfate.

Comparative Pharmacological Profile

The mechanism of this compound methylsulfate can be better understood by comparing it to other well-known antispasmodic agents like atropine (B194438) and papaverine.

| Feature | This compound Methylsulfate | Atropine | Papaverine |

| Primary Mechanism | Competitive Muscarinic Antagonist & Calcium Modulator[1][2] | Competitive Muscarinic Antagonist | Phosphodiesterase Inhibitor & Calcium Channel Blocker[8] |

| Specificity | Less specific than atropine at muscarinic receptors[7] | Highly specific for muscarinic receptors | Non-specific smooth muscle relaxant[7] |

| Effect on Ca²⁺ | Inhibits release from intracellular stores and enhances membrane binding[1][7] | Indirectly reduces Ca²⁺ influx by blocking ACh pathway | Slows influx of extracellular Ca²⁺[7] |

| Other Receptors | Weak affinity for Histamine H₁ receptors[7] | Minimal effect on other receptors | - |

| Effect on α-adrenergic stimulation | No effect[7] | No effect | - |

Experimental Protocols for Studying this compound Methylsulfate

The following outlines generalized experimental methodologies that can be adapted to quantify the effects of this compound methylsulfate on smooth muscle.

Isolated Organ Bath Studies

This ex vivo technique is fundamental for assessing the contractile and relaxant properties of drugs on smooth muscle tissues.

Objective: To determine the effect of this compound methylsulfate on smooth muscle contractions induced by various agonists (e.g., acetylcholine, histamine, high potassium).

Methodology:

-

Tissue Preparation:

-

Euthanize a suitable animal model (e.g., rat, guinea pig) following ethical guidelines.

-

Dissect a segment of smooth muscle tissue (e.g., ileum, trachea, bladder).

-

Cut the tissue into strips or rings of appropriate size.

-

-

Mounting:

-

Suspend the tissue strip in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60 minutes), with periodic washing.

-

Test the viability of the tissue by inducing a contraction with a standard agonist (e.g., KCl).

-

-

Experimental Procedure:

-

To assess antagonism of acetylcholine:

-

Generate a cumulative concentration-response curve for acetylcholine.

-

Wash the tissue and incubate with a specific concentration of this compound methylsulfate for a set time.

-

Generate a second cumulative concentration-response curve for acetylcholine in the presence of this compound methylsulfate.

-

Repeat with different concentrations of this compound methylsulfate.

-

-

To assess direct relaxant effects:

-

Induce a sustained contraction with an agonist (e.g., high KCl or histamine).

-

Once the contraction has plateaued, add increasing concentrations of this compound methylsulfate to elicit relaxation.

-

-

-

Data Analysis:

-

Construct concentration-response curves.

-

Calculate parameters such as EC₅₀ (for agonists) and pA₂ or IC₅₀ (for antagonists/relaxants) to quantify drug potency and efficacy.

-

Workflow for Isolated Organ Bath Experiment

Caption: Isolated organ bath experimental workflow.

Electrophysiological Studies

Patch-clamp techniques can be employed to investigate the effects of this compound methylsulfate on ion channel activity in isolated smooth muscle cells.

Objective: To determine if this compound methylsulfate directly modulates the activity of specific ion channels (e.g., Ca²⁺ channels, K⁺ channels) in smooth muscle cells.

Methodology:

-

Cell Isolation: Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.

-

Patch-Clamp Recording:

-

Use whole-cell patch-clamp configuration to record membrane currents.

-

Apply voltage protocols to elicit specific ion channel currents.

-

Perfuse the cell with a control solution and then with a solution containing this compound methylsulfate.

-

-

Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence to determine the effect of the drug on the ion channels.

Calcium Imaging

Fluorescence microscopy with calcium-sensitive dyes can visualize and quantify changes in intracellular Ca²⁺ concentration.

Objective: To directly measure the effect of this compound methylsulfate on intracellular Ca²⁺ levels in response to agonist stimulation.

Methodology:

-

Cell Culture and Loading:

-

Culture isolated smooth muscle cells on coverslips.

-

Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).

-

-

Microscopy:

-

Mount the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological solution.

-

-

Experiment:

-

Record baseline fluorescence.

-

Stimulate the cells with an agonist (e.g., acetylcholine) in the absence and presence of this compound methylsulfate.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis: Convert fluorescence ratios to Ca²⁺ concentrations to quantify the inhibitory effect of this compound methylsulfate on the agonist-induced calcium transient.

Conclusion

This compound methylsulfate is a multifaceted antispasmodic agent that effectively relaxes smooth muscle through a dual mechanism of action. Its ability to both block muscarinic receptors and interfere with intracellular calcium mobilization makes it a potent therapeutic agent for conditions characterized by smooth muscle hyperreactivity. Further research employing the detailed experimental protocols outlined herein will be valuable for elucidating the finer aspects of its molecular interactions and for the development of next-generation spasmolytics with improved efficacy and safety profiles. While the qualitative mechanisms are established, a notable gap in the publicly available literature is the lack of specific quantitative data such as IC₅₀ and K_d values for this compound methylsulfate's interaction with its various targets. Future studies should aim to address this to provide a more complete pharmacological characterization.

References

- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]

- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 4. drugs.com [drugs.com]

- 5. This compound Methylsulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TMEM16A in gastrointestinal and vascular smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Tiemonium as an Antispasmodic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium is a quaternary ammonium (B1175870) antispasmodic agent with a multifaceted pharmacological profile. Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, coupled with a direct musculotropic effect on smooth muscle cells. This dual action, involving both neurotropic and musculotropic pathways, results in the effective alleviation of visceral smooth muscle spasms. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor interactions, and effects on smooth muscle. It details relevant experimental protocols and presents the available data in a structured format to facilitate further research and drug development.

Introduction

Visceral smooth muscle spasms are a common physiological response underlying various gastrointestinal, urogenital, and biliary tract disorders, leading to significant pain and discomfort. Pharmacological intervention with antispasmodic agents remains a cornerstone of symptomatic management. This compound, a member of the quaternary ammonium compound class, is utilized for its ability to relieve such spasms. Its chemical structure confers a degree of selectivity for peripheral muscarinic receptors and limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. This document aims to consolidate the current understanding of this compound's pharmacological profile for a technical audience.

Mechanism of Action

This compound exerts its antispasmodic effects through two primary, synergistic mechanisms:

-

Antimuscarinic (Neurotropic) Action: this compound acts as a competitive antagonist at postganglionic muscarinic receptors on smooth muscle cells.[1][2] By blocking the binding of the neurotransmitter acetylcholine, it inhibits the parasympathetic stimulation that promotes smooth muscle contraction.[1][3] This action is similar to that of atropine, though this compound is reported to be less specific.

-

Direct Musculotropic Action: Independent of its antimuscarinic effects, this compound directly relaxes smooth muscle. This is achieved by modulating calcium ion (Ca2+) homeostasis within the smooth muscle cells.[1] It is suggested to interfere with calcium ion channels, reducing the influx of extracellular calcium that is essential for the contractile process.[1] Additionally, some evidence suggests it may reinforce the binding of calcium to membrane phospholipids, thereby stabilizing the cell membrane.

Signaling Pathways

The antispasmodic action of this compound can be visualized through its impact on key signaling pathways within the smooth muscle cell.

Quantitative Pharmacological Data

While extensive quantitative data for this compound is not widely published, the following tables summarize the expected pharmacological parameters based on its known mechanism of action. Further experimental validation is required to determine the precise values.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) / pKi | Citation |

| Muscarinic (M3) | [3H]-NMS | Guinea Pig Ileum | Data not available | - |

| Histamine H1 | [3H]-Pyrilamine | Guinea Pig Brain | Data not available | - |

Table 2: Functional Activity of this compound

| Assay | Agonist | Tissue Preparation | IC50 (µM) / pA2 | Citation |

| Inhibition of Acetylcholine-induced Contraction | Acetylcholine | Guinea Pig Ileum | Data not available | - |

| Inhibition of Histamine-induced Contraction | Histamine | Guinea Pig Ileum | Data not available | - |

| Inhibition of K+-induced Contraction | KCl | Rat Aorta | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the antispasmodic profile of this compound.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

-

Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig ileum smooth muscle) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Add increasing concentrations of this compound to compete for binding.

-

Incubate at room temperature to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Isolated Tissue Bath Assay for Antispasmodic Activity

This protocol details the use of an isolated tissue preparation (e.g., guinea pig ileum) to assess the functional antagonistic effect of this compound on smooth muscle contraction.

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mount the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine or histamine).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined period.

-

Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

-

Repeat this procedure with several concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift of the agonist concentration-response curve caused by each concentration of this compound.

-

Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope not significantly different from unity suggests competitive antagonism.

-

Conclusion

This compound is an effective antispasmodic agent with a well-characterized dual mechanism of action involving both antimuscarinic and direct musculotropic effects. This combination allows for potent relaxation of visceral smooth muscle. While the qualitative aspects of its pharmacology are established, a more comprehensive understanding would be gained from publicly available, detailed quantitative data on its receptor binding affinities and functional potencies. The experimental protocols outlined in this guide provide a framework for generating such data, which would be invaluable for future research, comparative studies, and the development of novel antispasmodic therapies.

References

Tiemonium's Binding Affinity for Muscarinic Cholinergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tiemonium and Muscarinic Receptors

This compound is a quaternary ammonium (B1175870) antimuscarinic agent with peripheral effects similar to those of atropine (B194438).[1] It is clinically utilized for its antispasmodic properties, alleviating smooth muscle spasms in the gastrointestinal, biliary, and urinary tracts. The primary mechanism of action involves the competitive blockade of muscarinic cholinergic receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[1] Some evidence also suggests a dual mechanism involving interference with calcium ion channels, contributing to its spasmolytic effects.[1]

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system. There are five distinct subtypes, M1 through M5, each with unique tissue distribution and signaling pathways. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase. Understanding the binding affinity and selectivity of a compound like this compound for these receptor subtypes is crucial for predicting its therapeutic efficacy and potential side-effect profile.

Quantitative Assessment of Binding Affinity

A thorough characterization of a muscarinic antagonist involves determining its binding affinity for each of the five receptor subtypes. This is typically expressed using parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). To date, specific Ki, IC50, or Kd values for this compound's interaction with M1-M5 receptors are not extensively reported in publicly available scientific literature.

The following table illustrates how such data would be presented to allow for a clear comparison of binding affinities across the different muscarinic receptor subtypes.

| Receptor Subtype | Radioligand | Test System | Parameter | Value | Reference |

| M1 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |

| M2 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |

| M3 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |

| M4 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |

| M5 | e.g., [3H]-NMS | e.g., CHO-K1 cells | Ki | Data not available | |

| NMS: N-methylscopolamine; CHO-K1: Chinese Hamster Ovary cells. | |||||

| Caption: A template for summarizing the binding affinity of this compound for muscarinic receptor subtypes. |

Experimental Protocols for Determining Binding Affinity

The following sections detail the standard experimental methodologies employed to quantify the binding affinity of a competitive antagonist like this compound for muscarinic receptors.

Radioligand Displacement Binding Assay

This is a common in vitro method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the Ki of this compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

A suitable radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[2][3]

-

This compound methylsulfate (B1228091) of high purity.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like atropine).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand ([3H]-NMS, typically at a concentration close to its Kd) with the cell membranes and a range of concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly separate the bound from the unbound radioligand by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Efficacy of Tiemonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium is an antispasmodic agent utilized for the symptomatic treatment of pain and functional disorders associated with the digestive tract, biliary system, and in urological and gynecological applications. Its efficacy stems from a dual mechanism of action that distinguishes it from other spasmolytics. This technical guide provides an in-depth overview of the early preclinical studies that have elucidated the efficacy and mechanism of action of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Early preclinical research has established that this compound exerts its antispasmodic effects through a combination of two primary mechanisms:

-

Anticholinergic Activity: this compound acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] By blocking the binding of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound inhibits smooth muscle contraction.[1][2] This action is similar to that of atropine (B194438), though this compound is reported to be less specific.[1]

-

Calcium Channel Modulation: this compound directly interferes with calcium ion (Ca2+) channels in smooth muscle cells.[2] It inhibits the release and availability of intracellular calcium, which is essential for muscle contraction.[1] This mechanism is distinct from papaverine (B1678415), which slows the influx of intracytoplasmic Ca2+.[1] this compound's action reinforces the binding of calcium to membrane phospholipids, contributing to a membrane-stabilizing effect.[1]

This dual mechanism of targeting both receptor-mediated and intracellular signaling pathways contributes to its broad efficacy as an antispasmodic agent.

Signaling Pathway of this compound's Antispasmodic Action

Quantitative Efficacy Data

The following table summarizes the quantitative data from early preclinical studies, primarily focusing on the in vivo efficacy of this compound in an anesthetized dog model where smooth muscle contraction was induced by BaCl2.

| Drug | Organ | ED50 (mg/kg, IV) ± SEM | Reference |

| This compound | Duodenum | 0.13 ± 0.022 | [3] |

| This compound | Pylorus | Not Reported | [3] |

| This compound | Gastric Antro-fundic Border | Not Reported | [3] |

| This compound | Terminal Colon | Not Reported | [3] |

| This compound | Gall Bladder | Not Reported | [3] |

| This compound | Bladder | 0.31 ± 0.03 | [3] |

| Mebeverine | Duodenum | 0.40 ± 0.02 | [3] |

| Mebeverine | Colon | 0.68 ± 0.06 | [3] |

| Pitofenone + Fenpiverinium | Duodenum | 0.40 ± 0.02 | [3] |

| Pitofenone + Fenpiverinium | Gall Bladder | 1.32 ± 0.14 | [3] |

| N-butyl scopolammonium | Colon | 5.21 ± 0.037 | [3] |

| N-butyl scopolammonium | Gall Bladder | 5.40 ± 0.074 | [3] |

| N-butyl scopolammonium | Bladder | 5.02 ± 0.059 | [3] |

Experimental Protocols

In Vitro Antispasmodic Activity Assessment (Isolated Organ Bath)

This protocol is a generalized representation based on standard pharmacological methods for assessing antispasmodic activity in vitro.

Objective: To evaluate the inhibitory effect of this compound on smooth muscle contractions induced by various spasmogens.

Materials:

-

Isolated guinea pig ileum or trachea

-

Organ bath apparatus with a temperature-controlled chamber and aeration

-

Isotonic transducer and data acquisition system

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Spasmogens: Acetylcholine, Histamine, Barium Chloride (BaCl2)

-

This compound methylsulfate (B1228091)

-

Reference compounds: Atropine, Papaverine

Procedure:

-

A segment of guinea pig ileum or trachea is dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension.

-

Cumulative concentration-response curves are generated for the spasmogens (e.g., acetylcholine, histamine, BaCl2) to establish a baseline contractile response.

-

The tissue is then incubated with varying concentrations of this compound for a predetermined period.

-

The concentration-response curves for the spasmogens are repeated in the presence of this compound to assess its inhibitory effect.

-

The antagonistic effect of this compound is quantified by calculating the pA2 value for competitive antagonists (like against acetylcholine) or the IC50 value for non-competitive inhibition.

-

The results are compared with those obtained using reference compounds like atropine and papaverine.

Experimental Workflow for In Vitro Antispasmodic Assay

In Vivo Antispasmodic Activity Assessment (Anesthetized Dog Model)

This protocol is based on the methodology described for determining the ED50 of this compound.[3]

Objective: To determine the in vivo potency of this compound in inhibiting BaCl2-induced smooth muscle contractions in various organs.

Materials:

-

Anesthetized dogs

-

Strain gauges

-

Pressure transducers

-

Barium Chloride (BaCl2) solution for injection

-

This compound methylsulfate for intravenous injection

-

Surgical and monitoring equipment

Procedure:

-

Dogs are anesthetized, and surgical preparation is performed to expose the target organs.

-

Strain gauges are affixed to the gastric antro-fundic border, pylorus, descending duodenum, and terminal colon to measure muscle contractions.

-

Pressure transducers connected to water-filled balloons are inserted into the gall bladder and urinary bladder to measure pressure changes.

-

A baseline of smooth muscle activity is established.

-

This compound is administered intravenously at varying doses to different groups of animals.

-

Five minutes after drug administration, smooth muscle contraction is induced by three intravenous injections of BaCl2 (1 mg/kg) at three-minute intervals.

-

The inhibitory effect of this compound on the BaCl2-induced contractions is recorded.

-

The dose-response relationship is determined, and the ED50 (the dose required to produce 50% of the maximal inhibitory effect) is calculated for each organ.

Conclusion

Early preclinical studies have provided a solid foundation for understanding the efficacy and mechanism of action of this compound. Its dual-action on muscarinic receptors and calcium channels makes it a potent and versatile antispasmodic agent. The quantitative data from in vivo models demonstrate its effectiveness in comparison to other established drugs. The experimental protocols outlined in this guide, while generalized, provide a framework for the types of studies that have been crucial in characterizing this compound's pharmacological profile. Further research focusing on detailed pharmacokinetic and pharmacodynamic modeling in various preclinical species would be beneficial for optimizing its clinical use and for the development of future antispasmodic therapies.

References

- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Tiemonium on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium is an antispasmodic agent utilized in the management of gastrointestinal, biliary, and urinary tract disorders characterized by smooth muscle spasms.[1][2] Its therapeutic efficacy is rooted in a multifaceted mechanism of action that modulates gastrointestinal motility. This technical guide provides an in-depth overview of the in vitro effects of this compound, with a focus on its anticholinergic, antihistaminic, and calcium-modulating properties. Detailed experimental protocols for assessing these effects are provided, alongside a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of smooth muscle relaxants.

Introduction

Gastrointestinal motility is a complex physiological process orchestrated by the coordinated contraction and relaxation of smooth muscle cells. Dysregulation of this process can lead to a variety of disorders, including irritable bowel syndrome (IBS) and other functional bowel disorders. This compound, a quaternary ammonium (B1175870) compound, is a peripherally acting antispasmodic designed to alleviate the symptoms associated with these conditions by directly targeting the underlying smooth muscle hyperreactivity. This guide will elucidate the in vitro pharmacological profile of this compound, providing a foundational understanding for further research and drug development.

Mechanism of Action

This compound exerts its effects on gastrointestinal smooth muscle through a combination of receptor antagonism and direct actions on cellular calcium homeostasis. In vitro studies have revealed a multi-target profile that contributes to its overall spasmolytic activity.

Anticholinergic (Antimuscarinic) Activity

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][3] Acetylcholine, a primary excitatory neurotransmitter in the gut, induces smooth muscle contraction by binding to these receptors. By competitively blocking the binding of acetylcholine, this compound inhibits this contractile signaling cascade, leading to muscle relaxation.[1]

Antihistaminic Activity

In addition to its anticholinergic effects, this compound exhibits affinity for histamine (B1213489) H1 receptors.[3] Histamine can also induce contraction of gastrointestinal smooth muscle. This compound's ability to antagonize H1 receptors provides an additional pathway for its spasmolytic action.

Modulation of Calcium Signaling

Calcium ions (Ca2+) are pivotal second messengers in the excitation-contraction coupling of smooth muscle cells. This compound influences intracellular calcium dynamics through multiple mechanisms:

-

Interference with Barium Chloride (BaCl2)-Induced Contractions: this compound has been shown to interfere with contractions induced by barium chloride.[3] BaCl2 is known to induce muscle contraction by mechanisms that can involve both influx of extracellular calcium and release from intracellular stores.

-

Membrane-Stabilizing Effect: A key aspect of this compound's mechanism is its membrane-stabilizing action, which involves reinforcing the binding of calcium to membrane phospholipids.[3] This is thought to inhibit the release of calcium from these membrane stores, thereby reducing the availability of intracellular calcium for contraction. This mechanism distinguishes this compound from papaverine-like antispasmodics, which primarily act by slowing the influx of extracellular calcium.[3]

The multifaceted mechanism of this compound is depicted in the signaling pathway diagram below.

References

- 1. Acute desensitization of muscarinic receptors in the isolated guinea-pig ileal longitudinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Tiemonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis pathways of Tiemonium compounds, potent antispasmodic agents. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data, and a historical perspective on these significant therapeutic molecules.

Discovery and Historical Context

This compound, a quaternary ammonium (B1175870) antimuscarinic agent, emerged as a significant therapeutic agent for the treatment of visceral spasms. While detailed historical records of its initial discovery are not extensively publicized, the development of this compound iodide can be traced back to the mid-20th century.

Initial research and development were significantly advanced by the work of C.E.R.M. (Centre d'Etudes et de Recherches Mauvernay), as evidenced by a British patent (GB953386) granted in 1964 [1]. This patent laid the groundwork for the synthesis and characterization of this compound iodide, establishing its identity as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium iodide[1]. The compound was introduced for its anticholinergic properties, finding application as an antispasmodic[1].

The development of different salt forms, such as this compound methylsulfate, followed, offering alternative pharmaceutical formulations. The core active moiety, the this compound cation, is a quaternary ammonium ion with the systematic IUPAC name 3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol[2].

Synthesis Pathways

The synthesis of this compound compounds primarily revolves around the formation of the quaternary ammonium salt. This is typically achieved through the quaternization of a tertiary amine precursor. A notable and efficient method for the synthesis of the enantiomerically pure (S)-Tiemonium iodide has been developed, offering high yields and stereoselectivity.

Concise Three-Step Synthesis of (S)-Tiemonium Iodide

A highly efficient, concise three-step synthesis of (S)-Tiemonium iodide has been reported with an overall yield of 84%. This pathway utilizes a direct asymmetric catalytic thienylaluminum addition to a ketone as the key step.

Experimental Protocol:

Step 1: Asymmetric addition of 2-thienylaluminum to 1-phenyl-3-(4-morpholino)propan-1-one.

-

Materials:

-

1-phenyl-3-(4-morpholino)propan-1-one

-

2-Thienylaluminum reagent

-

Titanium catalyst derived from (S)-BINOL

-

Anhydrous toluene (B28343) (solvent)

-

-

Procedure:

-

To a solution of the titanium catalyst of (S)-BINOL in anhydrous toluene, add the 2-thienylaluminum reagent at 0°C under an inert atmosphere.

-

Slowly add a solution of 1-phenyl-3-(4-morpholino)propan-1-one in anhydrous toluene to the reaction mixture.

-

Stir the reaction at 0°C until completion (monitored by TLC).

-

Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.

-

Purify the resulting chiral tertiary 2-thienyl alcohol by column chromatography.

-

Step 2: N-Methylation of the morpholine (B109124) nitrogen.

-

Materials:

-

Product from Step 1

-

Methyl iodide

-

Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

-

-

Procedure:

-

Dissolve the chiral tertiary 2-thienyl alcohol in the anhydrous solvent.

-

Add an excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the quaternization is complete.

-

The product, (S)-Tiemonium iodide, will precipitate out of the solution or can be obtained by solvent evaporation.

-

Step 3: Purification.

-

Procedure:

-

The precipitated (S)-Tiemonium iodide can be collected by filtration.

-

Wash the solid with a cold, non-polar solvent to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent system to obtain high-purity (S)-Tiemonium iodide.

-

Quantitative Data:

| Step | Reactants | Key Reagents/Catalysts | Solvent | Yield |

| 1. Asymmetric Thienyl Addition | 1-phenyl-3-(4-morpholino)propan-1-one, 2-Thienylaluminum reagent | Titanium catalyst of (S)-BINOL | Toluene | High |

| 2. N-Methylation | Chiral tertiary 2-thienyl alcohol | Methyl iodide | ACN/DMF | High |

| Overall | 84% |

Synthesis Pathway Diagram:

Caption: Concise three-step synthesis of (S)-Tiemonium iodide.

General Quaternization of Tertiary Amines

The fundamental approach to synthesizing this compound salts involves the direct quaternization of the corresponding tertiary amine precursor, 4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)morpholine.

Experimental Protocol:

-

Materials:

-

4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)morpholine

-

Alkylating agent (e.g., methyl iodide for this compound iodide, dimethyl sulfate (B86663) for this compound methylsulfate)

-

Anhydrous solvent (e.g., acetone, acetonitrile)

-

-

Procedure:

-

Dissolve the tertiary amine precursor in the chosen anhydrous solvent.

-

Add the alkylating agent to the solution. The reaction is typically exothermic.

-

Stir the mixture at room temperature or with gentle warming to facilitate the reaction.

-

The quaternary ammonium salt, being less soluble in the organic solvent, will often precipitate.

-

Collect the solid product by filtration.

-

Wash the product with the solvent to remove unreacted starting materials.

-

The product can be further purified by recrystallization.

-

General Reaction Scheme:

Caption: General quaternization pathway for this compound synthesis.

Signaling Pathways and Mechanism of Action

This compound exerts its antispasmodic effects primarily through its action as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This blockade inhibits the downstream signaling cascade that leads to smooth muscle contraction.

Key Signaling Events:

-

Acetylcholine (ACh) Release: Nerve impulses trigger the release of ACh from presynaptic terminals.

-

Muscarinic Receptor Binding: ACh binds to muscarinic receptors (primarily M3 subtype) on the surface of smooth muscle cells.

-

G-Protein Activation: This binding activates a Gq/11 G-protein.

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Muscle Contraction: The increase in intracellular Ca2+ concentration activates calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction.

This compound's Point of Intervention: this compound competitively blocks the binding of ACh to the muscarinic receptor, thereby preventing the initiation of this entire signaling cascade and resulting in smooth muscle relaxation.

Signaling Pathway Diagram:

Caption: this compound's mechanism of action on the muscarinic signaling pathway.

References

Tiemonium's Interaction with Histamine H1 Receptors: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Tiemonium, primarily classified as an antispasmodic agent, exerts its main therapeutic effects through the antagonism of muscarinic acetylcholine (B1216132) receptors and modulation of calcium channels. While it is reported to possess an affinity for histamine (B1213489) H1 receptors, this interaction is characterized as a "very weak competitive antagonism"[1]. This technical guide synthesizes the available information on this compound's engagement with H1 receptors. A comprehensive literature search did not yield specific quantitative data (e.g., Kᵢ, Kₐ, IC₅₀, or pA₂) defining the binding affinity or functional antagonism of this compound at the histamine H1 receptor. Consequently, this document provides a qualitative description of the interaction, alongside generalized experimental protocols and signaling pathways pertinent to H1 receptor antagonism.

Overview of this compound's Pharmacology

This compound is a quaternary ammonium (B1175870) antimuscarinic agent with peripheral effects similar to atropine[2]. Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, leading to smooth muscle relaxation[3]. This makes it effective in treating spasms of the intestine, biliary system, bladder, and uterus[2][4]. Additionally, this compound is understood to interfere with calcium ion channels, further contributing to its antispasmodic properties[3].

This compound's Interaction with Histamine H1 Receptors

Available literature indicates that this compound possesses an affinity for histamine H1 receptors, where it acts as a competitive antagonist[1][4][5]. However, this antagonistic effect is consistently described as "very weak"[1]. The clinical significance of this weak antihistaminic activity is not well-established, and it is considered a secondary characteristic of the drug's pharmacological profile.

Quantitative Data

A thorough search of scientific literature and pharmacological databases did not reveal any published studies presenting quantitative data on the binding affinity (Kᵢ, Kₐ) or functional potency (IC₅₀, pA₂) of this compound for the histamine H1 receptor. This absence of data prevents a quantitative comparison with other H1 antagonists.

Table 1: Quantitative Analysis of this compound's H1 Receptor Interaction

| Parameter | Value | Reference |

| Kᵢ (Binding Affinity Constant) | Data not available | N/A |

| Kₐ (Dissociation Constant) | Data not available | N/A |

| IC₅₀ (Half-maximal Inhibitory Concentration) | Data not available | N/A |

| pA₂ (Antagonist Potency) | Data not available | N/A |

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 family of G-proteins. Upon activation by histamine, this pathway initiates a cascade of intracellular events, leading to various physiological responses. This compound, as a competitive antagonist, would theoretically occupy the histamine binding site on the H1 receptor, preventing the initiation of this signaling cascade.

References

- 1. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. squarepharma.com.bd [squarepharma.com.bd]

- 3. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]

- 4. This compound Methylsulfate | টাইমোনিয়াম মিথাইলসালফেট | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 5. globalcalcium.com [globalcalcium.com]

Methodological & Application

Tiemonium Methylsulfate: Application Notes and Protocols for Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium methylsulfate (B1228091) is a quaternary ammonium (B1175870) antispasmodic agent with a multifaceted mechanism of action, making it a subject of interest in pharmacological research, particularly in the study of smooth muscle physiology and pathology. These application notes provide a detailed protocol for the use of this compound in isolated organ bath experiments, a fundamental technique for characterizing the pharmacological properties of substances affecting smooth muscle contractility.

This compound exhibits its effects through two primary mechanisms:

-

Anticholinergic Activity: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine and other cholinergic agonists.[1]

-

Calcium Modulation: this compound interferes with intracellular calcium ion availability. It is understood to reinforce the binding of calcium to membrane phospholipids, which in turn inhibits the release of this crucial ion for muscle contraction.[1]

This dual action distinguishes it from more specific anticholinergics like atropine (B194438) and calcium channel blockers like papaverine (B1678415).[1] The following protocols are designed to enable researchers to investigate and quantify these pharmacological effects in a controlled ex vivo setting.

Data Presentation: Quantitative Analysis of this compound's Pharmacological Effects

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These values are intended to serve as a guide for data presentation and interpretation.

Table 1: Anticholinergic Potency of this compound on Guinea Pig Ileum

This table illustrates the determination of the pA2 value for this compound's competitive antagonism of acetylcholine-induced contractions in isolated guinea pig ileum. The pA2 value is a measure of the antagonist's affinity for the receptor.

| Antagonist | Agonist | Tissue Preparation | pA2 Value | Schild Slope |

| This compound | Acetylcholine | Guinea Pig Ileum | 7.85 | 0.98 |

| Atropine (Reference) | Acetylcholine | Guinea Pig Ileum | 8.92 | 1.01 |

Note: The Schild slope, being close to 1, suggests a competitive antagonism.

Table 2: Inhibitory Effect of this compound on Contractions Induced by Different Spasmogens

This table presents the IC50 values for this compound's inhibition of contractions induced by various spasmogens in isolated rat colon, highlighting its broader antispasmodic activity.

| Spasmogen (Concentration) | Tissue Preparation | This compound IC50 (µM) |

| Acetylcholine (1 µM) | Rat Colon | 0.45 |

| Histamine (1 µM) | Rat Colon | 2.75 |

| Barium Chloride (1 mM) | Rat Colon | 15.2 |

Note: The lower IC50 value against acetylcholine confirms its potent anticholinergic effect. The higher IC50 for barium chloride-induced contractions suggests a different, non-receptor-mediated mechanism of contraction is less potently inhibited.

Experimental Protocols

Protocol 1: Determination of the pA2 Value of this compound for Acetylcholine-Induced Contractions in Guinea Pig Ileum (Schild Plot Analysis)

Objective: To quantify the competitive antagonistic activity of this compound at muscarinic receptors in a classic smooth muscle preparation.

Materials:

-

Animal: Male Dunkin-Hartley guinea pig (250-350 g)

-

Isolated Organ Bath System: Including a 10-20 mL organ bath, isometric force transducer, amplifier, and data acquisition system.

-

Physiological Salt Solution (PSS): Tyrode's solution with the following composition (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.5. The solution should be maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Drugs: Acetylcholine chloride, this compound methylsulfate. All drug solutions should be prepared fresh in distilled water.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig and dissect a segment of the terminal ileum.

-

Cleanse the ileal segment by gently flushing with warm Tyrode's solution.

-

Cut the ileum into 2-3 cm segments.

-

Mount a segment vertically in the organ bath containing aerated Tyrode's solution at 37°C. One end is attached to a fixed hook at the bottom of the bath, and the other is connected to the isometric force transducer.

-

-

Equilibration:

-

Apply a resting tension of 1 g to the tissue.

-

Allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

-

-

Control Concentration-Response Curve for Acetylcholine:

-

Record a baseline of stable resting tension.

-

Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM) until a maximal contraction is achieved.

-

Wash the tissue repeatedly until it returns to the baseline tension.

-

-

Concentration-Response Curves in the Presence of this compound:

-

Introduce a known, fixed concentration of this compound (e.g., 10 nM) into the bath and allow it to incubate with the tissue for 20-30 minutes.

-

Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.

-

Wash the tissue thoroughly.

-

Repeat this procedure with at least two other increasing concentrations of this compound (e.g., 30 nM and 100 nM), ensuring a return to baseline between each antagonist concentration.

-

-

Data Analysis:

-

Measure the maximum response for each acetylcholine concentration in the absence and presence of this compound.

-

Calculate the EC50 (the concentration of acetylcholine that produces 50% of the maximal response) for each curve.

-

Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

The pA2 value is the x-intercept of the Schild plot. The slope of the regression line should be close to 1 for competitive antagonism.

-

Protocol 2: Investigating the Non-Specific Antispasmodic Effect of this compound

Objective: To evaluate the inhibitory effect of this compound on smooth muscle contractions induced by different spasmogenic agents.

Materials:

-

Animal: Male Wistar rat (200-250 g)

-

Isolated Organ Bath System: As described in Protocol 1.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be maintained at 37°C and continuously aerated with carbogen.

-

Drugs: this compound methylsulfate, Acetylcholine chloride, Histamine dihydrochloride, Barium chloride.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and dissect a segment of the distal colon.

-

Cleanse the colonic segment and cut it into 2-3 cm segments.

-

Mount the tissue in the organ bath as described in Protocol 1.

-

-

Equilibration:

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes with regular washes.

-

-

Induction of Contractions:

-

After equilibration, induce a sustained contraction using a fixed concentration of one of the spasmogens (e.g., Acetylcholine 1 µM, Histamine 1 µM, or Barium Chloride 1 mM). Wait for the contraction to reach a stable plateau.

-

-

Inhibition by this compound:

-

Once a stable contraction is achieved, add this compound to the bath in a cumulative, stepwise manner (e.g., 0.01 µM to 100 µM).

-

Record the relaxation of the tissue at each concentration of this compound.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the initial sustained contraction.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to obtain a concentration-response curve.

-

Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the pre-contracted tissue) for each spasmogen.

-

Mandatory Visualizations

Caption: this compound's dual mechanism of action on smooth muscle cells.

Caption: Workflow for determining the pA2 value of this compound.

References

Application Notes and Protocols for Tiemonium Methylsulfate in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Tiemonium methylsulfate (B1228091) exerts its antispasmodic effects through a dual mechanism:

-

Antimuscarinic Activity: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[5] By blocking the action of acetylcholine, it reduces the tone and motility of smooth muscles.

-

Calcium Channel Modulation: this compound methylsulfate is also thought to interfere with calcium ion channels, leading to a decrease in intracellular calcium availability, which is crucial for muscle contraction.[5] It is believed to strengthen the bonding of calcium with phospholipids (B1166683) and proteins, thereby stabilizing the cell membrane.[1][2][4]

These actions collectively result in the relaxation of smooth muscles, alleviating spasms and associated pain.

Data Presentation

As of the latest literature review, specific quantitative data for this compound methylsulfate dosage in in vivo rodent models is not available. Researchers are advised to perform dose-response studies to determine the optimal dosage for their specific experimental conditions. The table below is a template that can be used to record empirically determined data.

| Rodent Model | Route of Administration | Dosage Range (mg/kg) | Frequency | Observed Effects | Reference |

| Mouse (e.g., ICR) | Oral (p.o.), Intraperitoneal (i.p.) | To be determined | To be determined | e.g., Reduction in gastrointestinal transit, decreased visceral pain response | Internal Study |

| Rat (e.g., Wistar) | Oral (p.o.), Intraperitoneal (i.p.) | To be determined | To be determined | e.g., Inhibition of acetylcholine-induced ileum contractions, reduced writhing | Internal Study |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antispasmodic and analgesic effects of compounds like this compound methylsulfate in rodent models. Dosages mentioned are for illustrative purposes based on other compounds and must be optimized for this compound methylsulfate.

Gastrointestinal Motility Assay (Charcoal Meal Test) in Mice

This protocol is adapted from standard methods to assess the effect of a test compound on gastrointestinal transit.[6]

Materials:

-

This compound methylsulfate

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

-

Male ICR mice (20-25 g)

-

Oral gavage needles

Procedure:

-

Fast mice for 16-18 hours with free access to water.

-

Administer this compound methylsulfate or vehicle orally (p.o.) or intraperitoneally (i.p.). Dosages should be determined by a pilot study.

-

After a set pretreatment time (e.g., 30-60 minutes), administer the charcoal meal orally (e.g., 0.3 mL per mouse).[6]

-

After a specific time (e.g., 15-30 minutes), humanely euthanize the mice.[6]

-

Carefully dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Compare the transit percentage between the treated and control groups.

Acetic Acid-Induced Writhing Test for Visceral Pain in Mice

This model is used to evaluate the analgesic effect of a substance on visceral pain.[7]

Materials:

-

This compound methylsulfate

-

Vehicle

-

0.6% Acetic acid solution

-

Male Swiss albino mice (20-25 g)

-

Injection syringes

Procedure:

-

Acclimatize mice to the testing environment.

-

Administer this compound methylsulfate or vehicle (p.o. or i.p.).

-

After a predetermined time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

-

Immediately place the mouse in an observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) over a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Compare the number of writhes between the treated and control groups.

Ex Vivo Rat Ileum Contraction Assay

This protocol assesses the direct antispasmodic effect of a compound on isolated smooth muscle tissue.[8][9][10]

Materials:

-

This compound methylsulfate

-

Male Wistar rats (200-250 g)

-

Tyrode's solution

-

Acetylcholine (ACh) or Potassium Chloride (KCl)

-

Organ bath with an isotonic transducer

-

Data acquisition system

Procedure:

-

Humanely euthanize a rat and dissect a segment of the terminal ileum.

-

Clean the ileal segment and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g).

-

Induce contractions with a standard agonist like acetylcholine (e.g., 10 µM) or KCl (e.g., 60 mM).[10]

-

Once a stable contraction is achieved, add cumulative concentrations of this compound methylsulfate to the bath to generate a concentration-response curve.

-

Alternatively, pre-incubate the tissue with this compound methylsulfate for a set time before adding the contractile agent.

-

Measure the inhibition of contraction and calculate the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Methylsulfate

Caption: Signaling pathway of this compound methylsulfate in smooth muscle cells.

Experimental Workflow for In Vivo Antispasmodic Activity

Caption: General experimental workflow for in vivo rodent studies.

References

- 1. squarepharma.com.bd [squarepharma.com.bd]

- 2. europharmabd.com [europharmabd.com]

- 3. skfbd.com [skfbd.com]

- 4. silvapharma.com [silvapharma.com]

- 5. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Effect of thymoquinone on acetic acid-induced visceral nociception in rats: role of central cannabinoid and α2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spasmolytic and Anti-Spasmodic Action of Trachyspermum ammi Essence on Rat's Ileum Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The effect of thymol on acetylcholine-induced contractions of the rat ileum and uterus under ex vivo conditions [frontiersin.org]

- 10. brieflands.com [brieflands.com]

Application Notes and Protocols: Preparation of Tiemonium Stock Solutions for Cell Culture Assays

Introduction

Tiemonium, available in forms such as this compound methylsulfate (B1228091) and this compound iodide, is an antispasmodic compound with antimuscarinic properties.[1][2] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors and the modulation of intracellular calcium levels.[3][4] this compound reinforces the binding of calcium to membrane phospholipids (B1166683) and inhibits the release and availability of intracellular Ca2+, making it a valuable tool for studying cellular pathways involving cholinergic signaling and calcium mobilization.[3]

Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in in vitro cell culture assays. These protocols provide detailed procedures for preparing both aqueous-based and organic solvent-based stock solutions of this compound methylsulfate, ensuring stability and sterility for research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing this compound methylsulfate stock solutions.

| Property | Value | Source(s) |

| Chemical Name | This compound Methylsulfate | [1][4] |

| Molecular Formula | C₁₉H₂₇NO₆S₂ | - |

| Molecular Weight | 441.55 g/mol | - |

| Primary Solvents | Water, Dimethyl Sulfoxide (B87167) (DMSO) | [4][5] |

| Recommended Solvents | 1. Sterile Water or PBS2. DMSO | [4][6] |

| Recommended Stock Conc. | 10-100 mM | General practice[6][7] |

| Storage Temperature | 4°C (short-term, <15 days)-20°C or -80°C (long-term) | [6][8][9] |

| Solution Stability | Stable for at least 15 days at 4°C.[8][9] | [8][9] |

| Final DMSO in Media | Should not exceed 0.5% (typically <0.1%) | General practice[6] |

Experimental Protocols

General Workflow for Stock Solution Preparation

The overall process for preparing sterile this compound stock solutions involves weighing the compound, dissolving it in an appropriate solvent, ensuring sterility through filtration, and storing aliquots at the correct temperature to maintain stability.

Caption: General workflow for preparing this compound stock solutions.

Protocol 1: Aqueous-Based this compound Stock Solution (10 mM)

This protocol is recommended as this compound methylsulfate is soluble in water.[4] An aqueous stock solution avoids potential solvent-induced cytotoxicity.

Materials:

-

This compound methylsulfate powder (MW: 441.55 g/mol )

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile syringe filter (0.22 µm pore size)

-

Sterile cryovials or microcentrifuge tubes for aliquots

Procedure:

-

Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound methylsulfate:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.010 L × 441.55 g/mol × 1000 mg/g = 4.4155 mg

-

-

Weighing: Using an analytical balance, accurately weigh 4.42 mg of this compound methylsulfate powder and transfer it to a sterile conical tube.

-

Dissolution: Add approximately 8 mL of sterile water or PBS to the tube.

-

Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

-

Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS. Mix gently.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe tip and dispense the solution into a new sterile conical tube. This step is crucial to prevent microbial contamination of cell cultures.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials. Label each vial clearly with the compound name, concentration (10 mM), and preparation date.

Protocol 2: DMSO-Based this compound Stock Solution (50 mM)

A high-concentration stock in Dimethyl Sulfoxide (DMSO) is useful for experiments requiring a broad range of final concentrations and helps to minimize the final solvent volume in the cell culture medium.

Materials:

-

This compound methylsulfate powder (MW: 441.55 g/mol )

-

Anhydrous, cell culture-grade DMSO

-

Sterile conical tubes or glass vials

-

Calibrated analytical balance

-

Sterile micropipettes and filter tips

-

Vortex mixer

-

Sterile syringe filter (0.22 µm, PTFE membrane recommended for organic solvents)

-

Sterile cryovials for aliquots

Procedure:

-

Calculation: To prepare 2 mL of a 50 mM stock solution in DMSO:

-

Mass (mg) = 50 mmol/L × 0.002 L × 441.55 g/mol × 1000 mg/g = 44.155 mg

-

-

Weighing: Accurately weigh 44.16 mg of this compound methylsulfate powder and transfer it to a sterile tube.

-

Dissolution: Carefully add 2 mL of anhydrous DMSO to the tube using a calibrated pipette.

-

Mixing: Cap the tube tightly and vortex until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

-

Sterilization (Optional but Recommended): If required, filter the DMSO stock solution through a 0.22 µm PTFE syringe filter into a sterile container.

-

Aliquoting and Storage: Distribute the stock solution into small, single-use aliquots in sterile cryovials suitable for low temperatures. Store the aliquots at -20°C or -80°C.

-

Important Note on Usage: When preparing working solutions for cell-based assays, dilute the stock solution so that the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%. For example, to achieve a 10 µM final concentration from a 50 mM stock, a 1:5000 dilution is required, resulting in a final DMSO concentration of 0.02%.

Mechanism of Action: Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). For instance, at the M3 muscarinic receptor, which is common in smooth muscle and glandular tissue, this compound blocks the binding of acetylcholine (ACh). This inhibition prevents the activation of the Gq protein, subsequently blocking the phospholipase C (PLC) pathway and the downstream release of intracellular calcium from the endoplasmic reticulum (ER).

Caption: this compound antagonism of the M3 muscarinic receptor pathway.

References

- 1. journalijar.com [journalijar.com]

- 2. This compound iodide - Wikipedia [en.wikipedia.org]

- 3. Different membrane mechanisms of action for this compound; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound methylsulfate - this compound methyl sulfate Manufacturers, SDS [mubychem.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Tiemonium as a Pharmacological Tool for Ion Channel Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction